
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound . It is an impurity of Cilostazol . The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is complex with multiple bonds and rings . It has a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, represent a class of 'privileged scaffolds' frequently encountered in both natural substances and therapeutic drugs. Initially recognized for neurotoxic properties, this class has evolved to demonstrate significant therapeutic potential, notably in neuroprotection and anticancer activities. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the clinical significance of tetrahydroisoquinolines in oncology. Their broad therapeutic applicability extends to combating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their versatility in drug discovery (Singh & Shah, 2017).
Isoquinoline N-oxides in Drug Discovery
Isoquinoline N-oxides and their derivatives have emerged as potent candidates for the development of novel drugs targeting a range of diseases. Their pharmacological profile includes antimicrobial, antibacterial, and antitumor activities. These compounds have been explored for their potential in addressing various therapeutic needs, highlighting the isoquinoline scaffold's significance in medicinal chemistry and the potential for the development of new therapeutic agents with diverse applications (Dembitsky et al., 2015).
Tetrahydroquinoline Derivatives in Malaria Treatment
Research has identified tetrahydroquinoline derivatives as promising scaffolds for antimalarial drug development. These compounds, through their interaction with key biological targets, have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism involves inhibition of essential parasitic enzymes, showcasing a novel approach in the fight against this pervasive disease. This highlights the potential of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, in contributing to the development of new antimalarial therapies (Sharma, 2017).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-6-11-20-15-9-8-14(19-17(22)18(2,3)4)12-13(15)7-10-16(20)21/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNDOLMTAWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
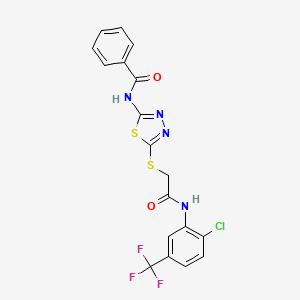

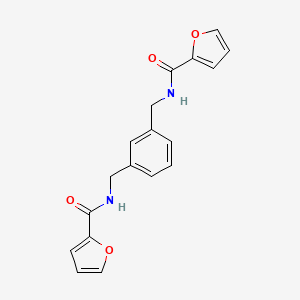

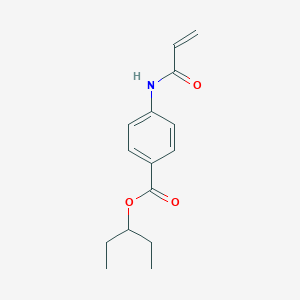
![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)
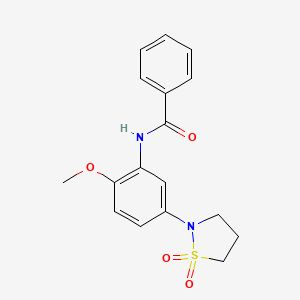

![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
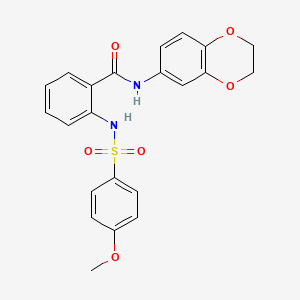
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)